3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL

Übersicht

Beschreibung

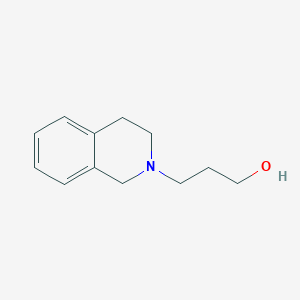

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dihydroisoquinoline moiety attached to a propanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL typically involves the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

Reduction: The resulting isoquinoline is then reduced to form the dihydroisoquinoline. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).

Attachment of the Propanol Group: The final step involves the alkylation of the dihydroisoquinoline with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to modify the isoquinoline ring or the propanol group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Alkyl halides or sulfonates can be used as alkylating agents under basic conditions.

Major Products

Oxidation: Formation of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanal or 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanone.

Reduction: Formation of fully reduced isoquinoline derivatives.

Substitution: Formation of various alkylated or functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions.

Biology

Research indicates that 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL exhibits potential biological activity. Studies have focused on its effects on various enzymes and receptors, indicating possible roles in modulating biological pathways.

Medicine

The compound has been investigated for its therapeutic properties:

- Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation in cellular models.

- Neuroprotective Properties: Research is ongoing to evaluate its efficacy in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated that treatment with this compound led to a significant reduction in neuroinflammation and improved motor function compared to control groups.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates various chemical reactions |

| Biology | Modulation of enzyme activity | Potential anti-inflammatory effects |

| Medicine | Neuroprotective agent | Reduces neuroinflammation in animal models |

Wirkmechanismus

The mechanism of action of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoquinoline: The parent compound of the dihydroisoquinoline derivative.

Quinoline: A structurally related compound with a nitrogen atom in the ring.

Tetrahydroisoquinoline: A fully saturated derivative of isoquinoline.

Uniqueness

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL is unique due to the presence of both the dihydroisoquinoline moiety and the propanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL is a compound belonging to the isoquinoline family, characterized by its unique dihydroisoquinoline structure combined with a propanol group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇NO, and it possesses the following structural features:

- A dihydroisoquinoline moiety

- A propanol side chain

This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of dihydroisoquinoline structures can exhibit antimicrobial properties against various pathogens. For example, compounds with similar structures have shown significant inhibition against phytopathogens like Pythium recalcitrans .

- Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. Research indicates that such compounds can modulate neurotransmitter systems and may offer protection against neurodegenerative diseases .

- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of isoquinoline derivatives, suggesting that they can inhibit inflammatory pathways .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways.

- Membrane Disruption : Similar compounds have demonstrated the ability to disrupt microbial membranes, contributing to their antimicrobial efficacy .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity | Reference |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Neuroprotective | |

| Dihydroisoquinoline | Structure | Antimicrobial | |

| Tetrahydroisoquinoline | Structure | Neuroprotective |

Case Study 1: Antimicrobial Efficacy

A study synthesized various derivatives of dihydroisoquinoline and evaluated their efficacy against Pythium recalcitrans. The most potent derivative exhibited an EC50 value significantly lower than that of commercial antifungal agents .

Case Study 2: Neuroprotective Potential

Research on isoquinoline derivatives has shown promising results in neuroprotection. For instance, certain compounds were found to enhance neuronal survival in models of oxidative stress, indicating a potential therapeutic role in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-5,14H,3,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLXFERGRCSOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513969 | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86368-07-2 | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.